molecular formula C8H8FNO5S B13540929 Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate

Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate

Katalognummer: B13540929
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: IZTJPOCGGMBCCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C8H8FNO4S. It is known for its unique structure, which includes a fluorosulfonyl group attached to a benzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 2-amino-4-fluorobenzoate with a fluorosulfonylating agent. One common method includes the use of sulfuryl fluoride (SO2F2) as the fluorosulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorosulfonyl derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate has found applications in several areas of scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. This group allows for specific interactions with nucleophiles, making the compound valuable in various chemical transformations and applications .

Eigenschaften

Molekularformel

C8H8FNO5S

Molekulargewicht

249.22 g/mol

IUPAC-Name

methyl 2-amino-4-fluorosulfonyloxybenzoate

InChI

InChI=1S/C8H8FNO5S/c1-14-8(11)6-3-2-5(4-7(6)10)15-16(9,12)13/h2-4H,10H2,1H3

InChI-Schlüssel

IZTJPOCGGMBCCH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)OS(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.